![molecular formula C19H24N4O3 B2821319 1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 853607-86-0](/img/structure/B2821319.png)
1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
The compound “1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione” is a complex organic molecule that contains several functional groups and rings, including a morpholine ring, a phenyl ring, and a pyrrolo[3,4-d]pyrimidine ring. These types of compounds are often found in pharmaceuticals and other biologically active substances .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the morpholine and phenyl rings would add complexity to the structure. The morpholine ring is a six-membered ring with one oxygen and one nitrogen atom, while the phenyl ring is a six-membered carbon ring with alternating double and single bonds .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For example, the morpholine ring might undergo reactions involving the nitrogen or oxygen atoms, while the phenyl ring might participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure. For example, the presence of the polar morpholine ring might increase its solubility in water .Scientific Research Applications
Synthesis and Characterization
A study by Udayakumar et al. (2017) focuses on the synthesis and characterization of new compounds related to dihydropyrimidine-2,4(1H,3H)-dione moieties, derived from a precursor similar in structure to the compound . The multi-step synthesis approach used acid-amine coupling under mild conditions to form corresponding dihydropyrimidine derivatives, which were then evaluated for their cytotoxic effects against the A431 cancer cell line. This research highlights the potential of these compounds in medicinal chemistry, particularly in developing anticancer agents (Udayakumar, Gowsika, & Pandurangan, 2017).
Anticonvulsant Properties
Rybka et al. (2017) described the synthesis of a series of 1,3-substituted pyrrolidine-2,5-dione as potential anticonvulsant agents. These compounds, including one closely related to the queried chemical structure, showed promising results in various seizure models in mice, pointing towards their potential as new therapeutic agents for epilepsy. The study provided insights into the mechanism of action, which is related to the blocking of neuronal voltage-sensitive sodium and L-type calcium channels (Rybka, Obniska, Rapacz, Filipek, & Żmudzki, 2017).
Photophysical Properties and pH-Sensing Application
Yan et al. (2017) investigated the design, synthesis, and photophysical properties of pyrimidine-phthalimide derivatives, offering a foundation for understanding the photophysical characteristics of similar compounds. The study highlighted the potential of these compounds as solid-state fluorescence emitters and colorimetric pH sensors, showcasing their utility in materials science and sensor development (Yan, Meng, Li, Ge, & Lu, 2017).
Supramolecular Assemblies
Fonari et al. (2004) explored the dihydropyrimidine-2,4-(1H,3H)-dione functionality as a module for creating novel crown-containing hydrogen-bonded supramolecular assemblies. This work sheds light on the structural versatility and potential applications of such compounds in the development of supramolecular materials, highlighting the significant role of hydrogen bonding in constructing complex architectures (Fonari, Simonov, Chumakov, Bocelli, Ganin, & Yavolovskii, 2004).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-21-15-13-23(8-7-22-9-11-26-12-10-22)18(24)16(15)17(20-19(21)25)14-5-3-2-4-6-14/h2-6,17H,7-13H2,1H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUVXESYXJECNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(NC1=O)C3=CC=CC=C3)C(=O)N(C2)CCN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-6-(2-morpholin-4-ylethyl)-4-phenyl-4,7-dihydro-3H-pyrrolo[3,4-d]pyrimidine-2,5-dione |
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